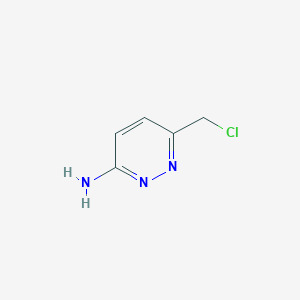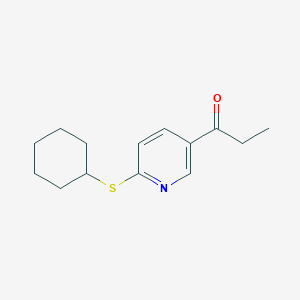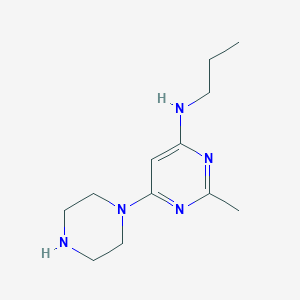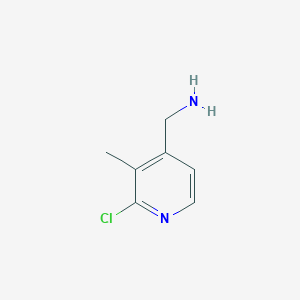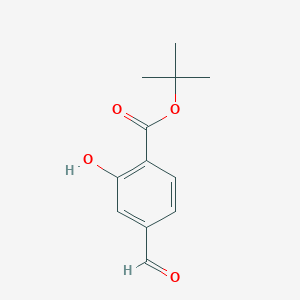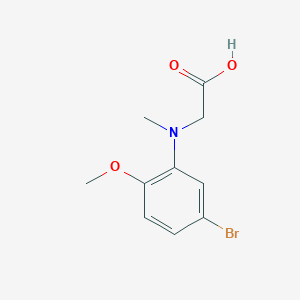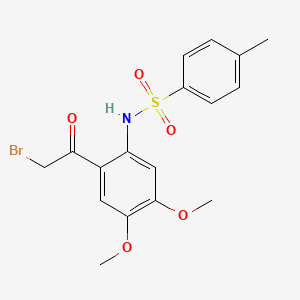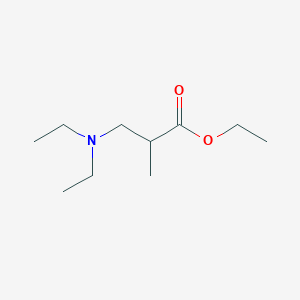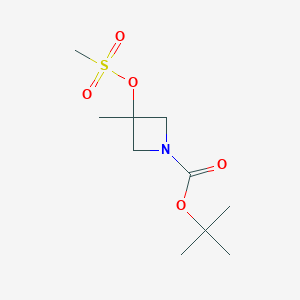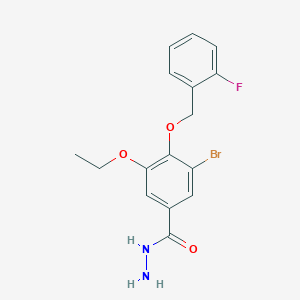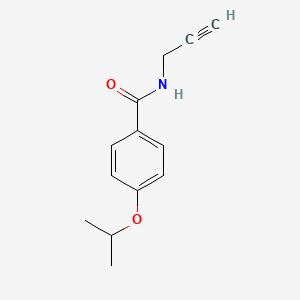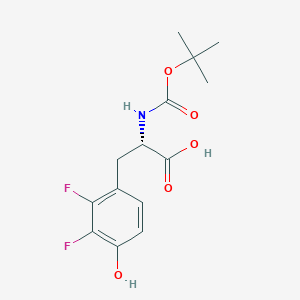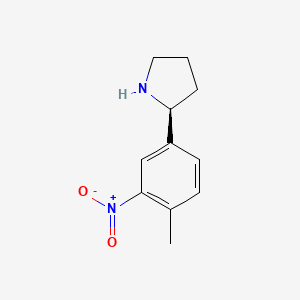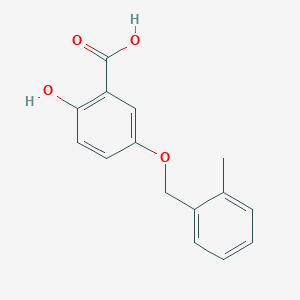
2-Hydroxy-5-((2-methylbenzyl)oxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-((2-methylbenzyl)oxy)benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a hydroxyl group and a benzoic acid moiety, with a 2-methylbenzyl group attached via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-((2-methylbenzyl)oxy)benzoic acid typically involves the etherification of 2-hydroxybenzoic acid (salicylic acid) with 2-methylbenzyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetone or dimethylformamide (DMF). The reaction mixture is heated under reflux conditions to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-((2-methylbenzyl)oxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 2-hydroxy-5-((2-methylbenzyl)oxy)benzaldehyde or this compound.
Reduction: Formation of 2-hydroxy-5-((2-methylbenzyl)oxy)benzyl alcohol.
Substitution: Formation of 2-hydroxy-5-((2-methylbenzyl)oxy)-3-nitrobenzoic acid or 2-hydroxy-5-((2-methylbenzyl)oxy)-4-bromobenzoic acid.
Scientific Research Applications
2-Hydroxy-5-((2-methylbenzyl)oxy)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-((2-methylbenzyl)oxy)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of a 2-methylbenzyl group.
2-Hydroxy-5-methylbenzoic acid: Similar structure but with a methyl group instead of a 2-methylbenzyl group.
2-Hydroxy-5-benzylbenzoic acid: Similar structure but with a benzyl group instead of a 2-methylbenzyl group.
Uniqueness
2-Hydroxy-5-((2-methylbenzyl)oxy)benzoic acid is unique due to the presence of the 2-methylbenzyl group, which can impart distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C15H14O4 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2-hydroxy-5-[(2-methylphenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C15H14O4/c1-10-4-2-3-5-11(10)9-19-12-6-7-14(16)13(8-12)15(17)18/h2-8,16H,9H2,1H3,(H,17,18) |
InChI Key |
VBFGDSCJTPMNEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC(=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


